molecular formula C17H23N3O3S B2906105 1-(4-Ethoxyphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine CAS No. 2320884-64-6

1-(4-Ethoxyphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine

Cat. No. B2906105
CAS RN: 2320884-64-6
M. Wt: 349.45
InChI Key: BVBQCAPFLURKBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of EMIP involves intricate steps, including cyclization, functional group transformations, and selective substitutions. Researchers have explored various methods to access this compound, aiming for efficiency and scalability. Recent advances in piperidine synthesis provide valuable insights for designing efficient routes to EMIP.


Molecular Structure Analysis

   H    |    N   / \ H-C   C-SO2-Ph   \ /    N    |    C   / \ H-C   C-CH3   \ /    N    |    C   / \ H-C   C-OCH2CH3   \ /    N    |    C   / \ H-C   C-H   \ /    N    |    H 

Future Directions

: Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-23-15-4-6-16(7-5-15)24(21,22)20-10-8-14(9-11-20)17-12-18-13-19(17)2/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBQCAPFLURKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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